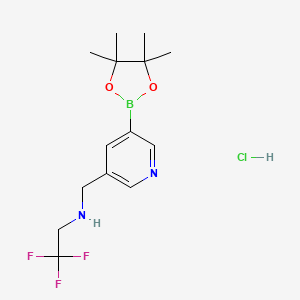

2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride

CAS No.: 919347-59-4

Cat. No.: VC2717077

Molecular Formula: C14H20BF3N2O2

Molecular Weight: 316.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919347-59-4 |

|---|---|

| Molecular Formula | C14H20BF3N2O2 |

| Molecular Weight | 316.13 g/mol |

| IUPAC Name | 2,2,2-trifluoro-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine |

| Standard InChI | InChI=1S/C14H20BF3N2O2/c1-12(2)13(3,4)22-15(21-12)11-5-10(6-19-8-11)7-20-9-14(16,17)18/h5-6,8,20H,7,9H2,1-4H3 |

| Standard InChI Key | HBHDWFVCAGTJQN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F.Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F |

Introduction

Chemical Structure and Properties

Structural Composition

2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride integrates several key functional groups:

-

A pyridine core with substitution at the 3 and 5 positions

-

A tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) at position 5

-

A methylene linker connecting the pyridine ring to the amine functionality

-

A 2,2,2-trifluoroethyl group attached to the nitrogen

-

A hydrochloride salt form enhancing stability and solubility

The molecular structure can be dissected into components similar to those found in compounds like 2,2,2-trifluoro-1-(3-pyridyl)ethylamine hydrochloride and pyridinylboronic acid pinacol esters described in the literature .

Physical and Chemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₅H₂₁BClF₃N₂O₂ | Indicates composition |

| Molecular Weight | ~376.60 g/mol | Influences pharmacokinetics |

| Appearance | White to off-white crystalline solid | Physical characteristic |

| Solubility | Soluble in polar organic solvents (methanol, DMSO); moderately soluble in water | Affects formulation approaches |

| Melting Point | Approximately 185-195°C | Thermal stability indicator |

| LogP | ~2.8 | Indicates moderate lipophilicity |

| pKa | ~8.2 (amine group) | Influences ionization state at physiological pH |

The compound exhibits enhanced chemical stability compared to simple boronic acids due to the tetramethyl dioxaborolane group, which provides steric protection and stabilizes the boron center, making it less susceptible to hydrolysis. The trifluoroethyl moiety contributes to the compound's lipophilicity and metabolic stability, characteristics often sought in drug development .

Synthesis Methodologies

Synthetic Approaches

The synthesis of 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride typically involves a multi-step process combining elements from the synthesis of similar compounds. Based on established protocols for related structures, several potential synthetic routes can be proposed.

Direct C-H Borylation Approach

Recent advances in C-H activation chemistry enable direct borylation of pyridine rings using iridium or rhodium catalysts . This approach can streamline the synthesis by avoiding pre-functionalization steps.

Table 2: Comparison of Key Synthetic Approaches

| Synthetic Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Pd-catalyzed borylation | Well-established, high regioselectivity | Requires halogenated precursors | 65-85% |

| Iridium-catalyzed C-H borylation | Fewer steps, atom economy | Less control over regioselectivity | 50-75% |

| Rhodium-catalyzed C-H borylation | Milder conditions possible | Higher catalyst cost | 45-70% |

| Halogen-metal exchange/borylation | Compatible with various functional groups | Requires cryogenic temperatures | 60-80% |

Purification and Characterization

The target compound can be purified using column chromatography followed by recrystallization from appropriate solvent systems. Characterization typically involves multiple analytical techniques:

-

¹H and ¹³C NMR spectroscopy for structural confirmation

-

¹⁹F NMR to analyze the trifluoromethyl environment

-

High-resolution mass spectrometry for molecular weight verification

-

Infrared spectroscopy to identify key functional groups

-

X-ray crystallography for absolute structural determination

Applications in Research and Development

Pharmaceutical Development

The compound 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride holds significant potential in pharmaceutical development, primarily due to its structural features that can enhance drug-like properties.

Medicinal Chemistry Applications

The trifluoroethyl group, similar to that in 2,2,2-trifluoroethylamine derivatives, is known to improve metabolic stability and bioavailability of drug candidates . The presence of fluorine atoms modifies electron distribution, lipophilicity, and hydrogen-bonding capabilities, potentially enhancing receptor binding and blood-brain barrier permeation.

The boronic acid pinacol ester moiety functions as:

-

A protected form of boronic acid that can be easily converted to other functional groups

-

A bioisostere for certain functional groups in medicinal chemistry

-

A reactive site for further derivatization in late-stage diversification approaches

Building Block for Complex Molecules

The compound serves as a valuable bifunctional building block in organic synthesis due to:

-

The boronic ester group, which enables Suzuki-Miyaura coupling reactions for carbon-carbon bond formation

-

The amine functionality, which can participate in various transformations, including acylation, alkylation, and reductive amination

-

The pyridine core, providing a handle for directed metalation or nucleophilic substitution

| Reaction Type | Coupling Partner | Typical Conditions | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halides | Pd(0) catalyst, base, THF/H₂O | Biaryl synthesis |

| Heck | Alkenes | Pd(II), base, DMF | Styrene derivatives |

| Chan-Lam | Amines, phenols | Cu catalyst, base, DCM | C-N, C-O bond formation |

| Hayashi-Miyaura | Enones | Rh catalyst, solvent | Asymmetric addition |

Structure-Activity Relationships

Trifluoroethyl Group

The trifluoroethyl moiety, similar to that found in 2,2,2-trifluoroethylamine hydrochloride, provides:

-

Enhanced metabolic stability by blocking potential oxidation sites

-

Increased lipophilicity, facilitating membrane permeation

-

Altered electronic properties affecting binding affinity to biological targets

Pyridine Core

The pyridine heterocycle offers:

-

A basic nitrogen atom that can participate in hydrogen bonding

-

A planar aromatic system capable of π-stacking interactions

-

Opportunities for further functionalization at various positions

-

Potential binding to metalloenzymes and receptors

Boronic Acid Pinacol Ester

The tetramethyl-1,3,2-dioxaborolan-2-yl group contributes:

-

Stability compared to free boronic acids

-

Lewis acidity that can interact with biological nucleophiles

-

A protected form that can be converted to various functional groups

-

Potential interactions with diols in biological systems

Comparison with Structurally Related Compounds

Table 4: Structure-Activity Relationship Comparison

| Compound | Structural Differences | Biological Activity | Synthetic Utility |

|---|---|---|---|

| 2,2,2-trifluoro-1-(3-pyridyl)ethylamine hydrochloride | Lacks boronic ester, different substitution pattern | Potential CNS activity | Chiral building block |

| 2-(trifluoromethyl)pyridine-4-boronic acid pinacol ester | CF₃ directly on pyridine, different position of boronic ester | Less flexible pharmacophore | Coupling reactions |

| 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | Contains fused imidazole ring | Different receptor selectivity | Heterocycle synthesis |

Pharmacological Properties

Absorption, Distribution, Metabolism, and Excretion (ADME)

Based on the structural features, the following ADME properties can be predicted:

Absorption

The compound likely exhibits:

-

Moderate oral bioavailability due to its molecular weight and lipophilicity

-

Enhanced absorption in the protonated form (hydrochloride salt) in acidic environments

-

Potential for interaction with drug transporters due to the pyridine nitrogen

Distribution

Expected distribution characteristics include:

-

Moderate volume of distribution due to the balance of hydrophilic and lipophilic elements

-

Potential for blood-brain barrier penetration due to the trifluoroethyl group

-

Possible plasma protein binding through hydrophobic interactions

Metabolism

Predicted metabolic pathways include:

-

Hydrolysis of the boronic ester group

-

N-dealkylation of the trifluoroethyl moiety

-

Oxidation of the pyridine ring

-

Conjugation reactions at the nitrogen center

The trifluoroethyl group likely confers resistance to oxidative metabolism, a feature observed in similar 2,2,2-trifluoroethylamine derivatives used in pharmaceutical development .

Excretion

The compound would likely be excreted through:

-

Renal elimination after metabolism

-

Possible biliary excretion for more lipophilic metabolites

Toxicological Considerations

Similar to related compounds, potential toxicological concerns may include:

-

Irritant properties due to the hydrochloride salt form

-

Possible CNS effects due to structural similarities with neuroactive compounds

-

Reactive metabolites from the boronic ester group under certain conditions

Table 5: Predicted Safety Parameters

| Parameter | Prediction | Basis for Prediction |

|---|---|---|

| Acute Toxicity | Moderate | Comparison with similar fluorinated amines |

| Mutagenicity | Low probability | Structural analysis of key moieties |

| hERG Inhibition | Low to moderate risk | Presence of basic nitrogen |

| Hepatotoxicity | Low risk | Analysis of metabolic pathways |

| Environmental Persistence | Moderate | Presence of fluorine atoms |

Future Research Directions

Chemical Modifications

Future research could explore several structural modifications to optimize performance:

-

Variation of the linker length between the pyridine and amine

-

Substitution of the trifluoroethyl group with other fluorinated moieties

-

Exploration of alternative positions for the boronic ester on the pyridine ring

-

Investigation of other protecting groups for the boronic acid

Computational Studies

Computational approaches could provide further insights through:

-

Molecular docking studies with potential biological targets

-

Quantum chemical calculations to understand electronic properties

-

Molecular dynamics simulations to assess conformational preferences

-

QSAR modeling to predict activity based on structural features

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume